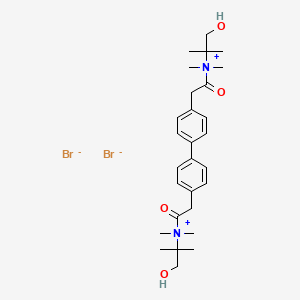
Ammonium, (4,4'-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate is a complex organic compound with a unique structure. This compound is characterized by the presence of ammonium ions, biphenylene groups, and dibromide ions, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate typically involves multiple steps. The initial step often includes the preparation of the biphenylene core, followed by the introduction of oxoethylene groups. The final steps involve the addition of dimethylhydroxyethyl groups and the formation of the ammonium and dibromide ions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems to monitor and control reaction parameters is crucial to maintain consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield biphenylene derivatives with additional oxygen-containing groups, while reduction could produce more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials and as an additive in certain industrial processes.
Wirkmechanismus
The mechanism of action of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes that are crucial for the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenylene derivatives and ammonium salts with different substituents. Examples include:
Biphenylene derivatives: Compounds with variations in the oxoethylene or dimethylhydroxyethyl groups.
Ammonium salts: Other ammonium compounds with different anions or cations.
Uniqueness
The uniqueness of Ammonium, (4,4’-biphenylenebis(2-oxoethylene))bis(dimethyl(1,1-dimethyl-2-hydroxyethyl)-, dibromide, hemihydrate lies in its specific combination of functional groups and ions, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
15172-75-5 |
|---|---|
Molekularformel |
C28H42Br2N2O4 |
Molekulargewicht |
630.5 g/mol |
IUPAC-Name |
(1-hydroxy-2-methylpropan-2-yl)-[2-[4-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C28H42N2O4.2BrH/c1-27(2,19-31)29(5,6)25(33)17-21-9-13-23(14-10-21)24-15-11-22(12-16-24)18-26(34)30(7,8)28(3,4)20-32;;/h9-16,31-32H,17-20H2,1-8H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IYXDIKWOSVOXRQ-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(CO)[N+](C)(C)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](C)(C)C(C)(C)CO.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


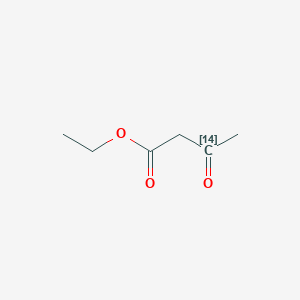
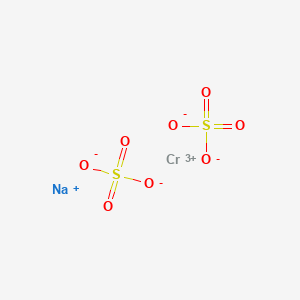
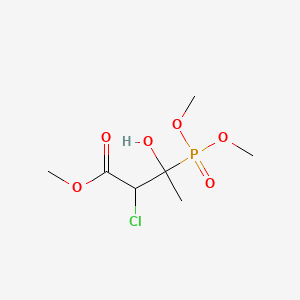

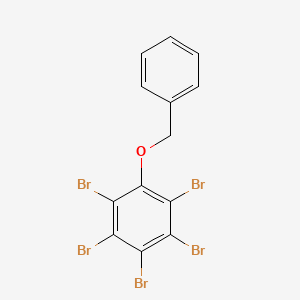
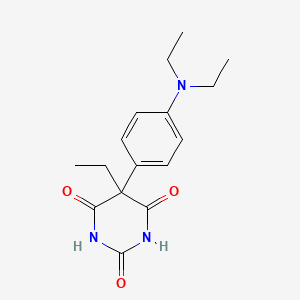
![methyl 4-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13732267.png)




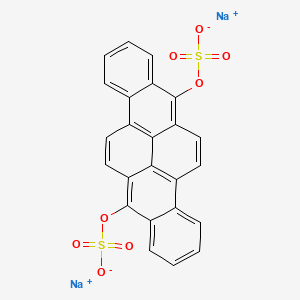
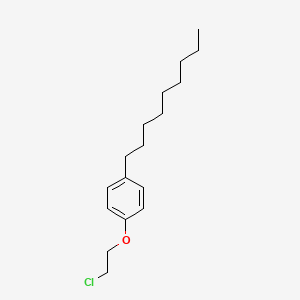
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
